molecular formula C8H16ClNO2 B13557111 2-((1S,2S)-2-Aminocyclohexyl)acetic acid hydrochloride

2-((1S,2S)-2-Aminocyclohexyl)acetic acid hydrochloride

Cat. No.: B13557111
M. Wt: 193.67 g/mol
InChI Key: BPTNBYSJBPNHML-LEUCUCNGSA-N
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Description

2-((1S,2S)-2-Aminocyclohexyl)acetic acid hydrochloride is a chemical compound with significant interest in various scientific fields It is a derivative of cyclohexane, featuring an amino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1S,2S)-2-Aminocyclohexyl)acetic acid hydrochloride typically involves the reductive amination of cyclohexanone with glycine. The process includes the following steps:

    Formation of Imine: Cyclohexanone reacts with glycine in the presence of an acid catalyst to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-((1S,2S)-2-Aminocyclohexyl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes, while reduction can produce secondary amines.

Scientific Research Applications

2-((1S,2S)-2-Aminocyclohexyl)acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in the synthesis of peptides and proteins, serving as a precursor for various amino acid derivatives.

    Medicine: Research into its potential therapeutic applications includes studying its effects on neurotransmitter systems and its potential as a drug candidate.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((1S,2S)-2-Aminocyclohexyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. This compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminocyclohexanecarboxylic acid: Similar structure but lacks the acetic acid moiety.

    Cyclohexylamine: Contains the cyclohexane ring and amino group but lacks the carboxylic acid functionality.

    2-Aminocyclopentylacetic acid: Similar structure but with a cyclopentane ring instead of cyclohexane.

Uniqueness

2-((1S,2S)-2-Aminocyclohexyl)acetic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

2-[(1S,2S)-2-aminocyclohexyl]acetic acid;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c9-7-4-2-1-3-6(7)5-8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H/t6-,7-;/m0./s1

InChI Key

BPTNBYSJBPNHML-LEUCUCNGSA-N

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)CC(=O)O)N.Cl

Canonical SMILES

C1CCC(C(C1)CC(=O)O)N.Cl

Origin of Product

United States

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